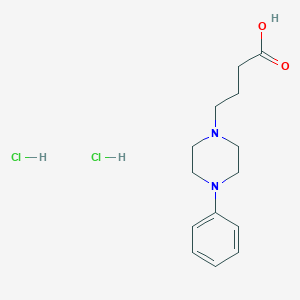
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques and conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride is used in various scientific research applications, including chemistry, biology, medicine, and industry . It serves as a versatile small molecule scaffold for the development of new compounds and has been studied for its potential anticonvulsant activity . Additionally, it is used in the synthesis of novel piperazine derivatives with potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride involves its interaction with molecular targets and pathways in the body . For example, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the regulation of neuronal excitability . This interaction may contribute to its anticonvulsant activity and other pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride include 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives and other piperazine-based compounds .
Uniqueness: What sets this compound apart from similar compounds is its specific molecular structure and the unique pharmacological properties it exhibits . Its versatility as a small molecule scaffold makes it a valuable tool in scientific research and drug development .
Propiedades
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12H2,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAWMIBNMKYCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)

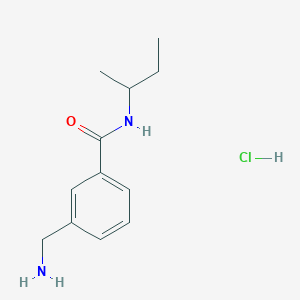
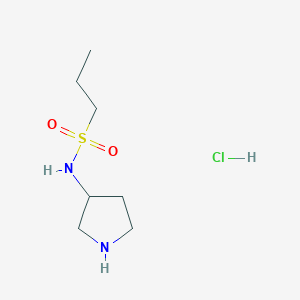

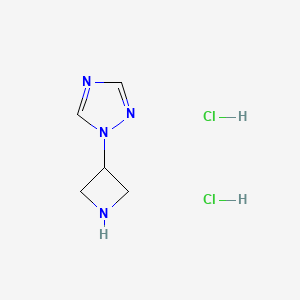


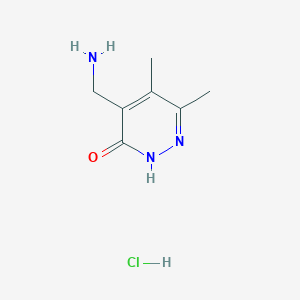
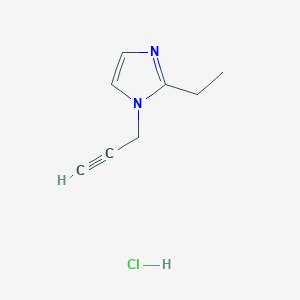
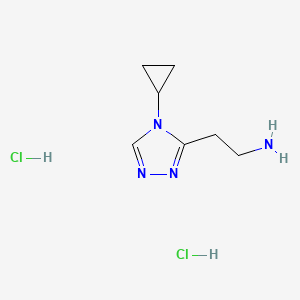
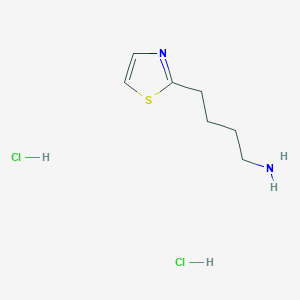
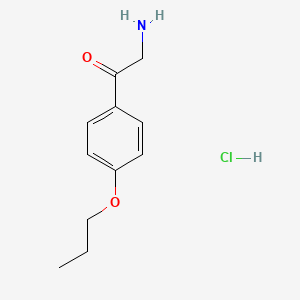
![(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride](/img/structure/B1522932.png)
